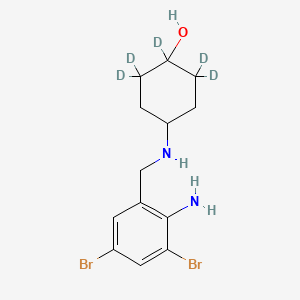

rac-顺式-氨溴索-d5

描述

Rac-cis-Ambroxol-d5 is a biochemical used for proteomics research . It is an isomeric impurity of ambroxol, a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . The molecular formula of rac-cis-Ambroxol-d5 is C13H13D5Br2N2O and its molecular weight is 383.13 .

Chemical Reactions Analysis

The specific chemical reactions involving rac-cis-Ambroxol-d5 are not detailed in the search results. As a biochemical, it may participate in various reactions depending on the experimental conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of rac-cis-Ambroxol-d5 are not explicitly detailed in the search results. The molecular weight is 383.13 and the molecular formula is C13H13D5Br2N2O .科学研究应用

1. 研究细胞反应和基因表达

rac-顺式-氨溴索-d5 作为一种药物化合物的立体异构体,可能在与细胞反应和基因表达调节相关的研究中发挥作用。例如,对 Rac 蛋白(一种 GTP 酶家族)的研究表明,它们参与调节肌动蛋白细胞骨架,影响细胞过程,如细胞膜皱缩和应力纤维形成。这些研究提供了对受 rac 化合物影响的细胞机制的见解 (Ridley 等,1992)。

2. 对化疗和癌症研究的影响

涉及 rac 化合物的研究对化疗和癌症研究具有重要意义。例如,对顺铂(一种化疗药物)的研究集中在其肾毒性副作用和它在肾成纤维细胞中诱导的细胞转化。这些发现对于了解化疗的慢性后遗症和制定更安全的癌症治疗策略至关重要 (Yu 等,2022)。

3. 探索基因转移和基因操作

基因治疗和基因操作领域也受益于对 rac 化合物的研究。重组 DNA 咨询委员会 (RAC) 监督涉及基因操作的方案,这反映了了解 rac 化合物如何与遗传物质相互作用及其在基因治疗中的潜力的重要性 (Lenzi 等,2014)。

4. 分析分子相互作用和受体结合

对 this compound 的研究可以增进我们对分子相互作用的理解,特别是在受体结合和信号转导方面。例如,对视黄酸 X 受体 (RXR) 及其与各种配体的相互作用的研究突出了分子相互作用的复杂性和它们在细胞信号传导和药理学中的意义 (Allenby 等,1993)。

安全和危害

作用机制

Target of Action

rac-cis-Ambroxol-d5 is a labelled analogue of cis-Ambroxol . The primary target of Ambroxol is believed to be the glucocerebrosidase enzyme . This enzyme plays a crucial role in the breakdown of glucocerebroside, a type of fat molecule, into glucose and ceramide .

Mode of Action

Ambroxol is known to enhance the activity of glucocerebrosidase . By increasing the activity of this enzyme, Ambroxol promotes the breakdown of glucocerebroside, thereby helping to maintain the balance of fats in the body .

Biochemical Pathways

The action of Ambroxol on the glucocerebrosidase enzyme affects the metabolic pathway of glucocerebroside . By enhancing the breakdown of this molecule, Ambroxol can help to prevent the accumulation of glucocerebroside, which is associated with certain genetic disorders .

Pharmacokinetics

Studies on ambroxol have shown that it is well-tolerated in patients and that it can penetrate the cerebrospinal fluid

Result of Action

The enhancement of glucocerebrosidase activity by Ambroxol can have several molecular and cellular effects. Most notably, it can help to prevent the accumulation of glucocerebroside, which can be beneficial in the treatment of certain genetic disorders .

属性

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-SCGGTJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

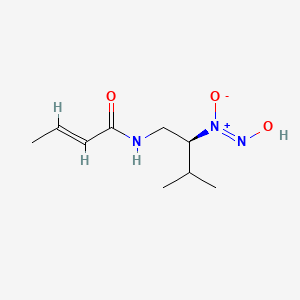

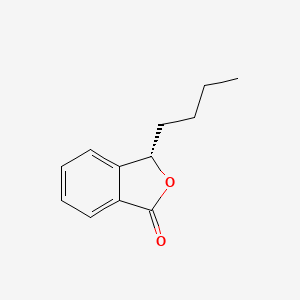

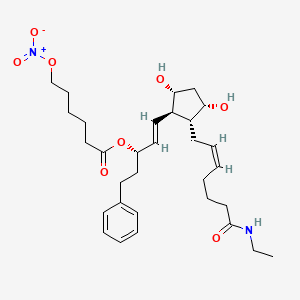

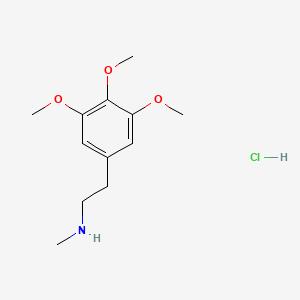

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)